2-Azabicyclo[4.1.0]heptane

Opioid receptor pharmacology Conformational constraint Functional assay

2-Azabicyclo[4.1.0]heptane is a bicyclic secondary amine (molecular weight 97.16 g/mol) containing a fused cyclopropane ring that imposes substantial conformational restriction on the piperidine-like framework. This rigidification strategy is widely employed in medicinal chemistry to pre-organize molecular geometry for enhanced target binding specificity.

Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
CAS No. 286-15-7
Cat. No. B3257245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azabicyclo[4.1.0]heptane
CAS286-15-7
Molecular FormulaC6H11N
Molecular Weight97.16 g/mol
Structural Identifiers
SMILESC1CC2CC2NC1
InChIInChI=1S/C6H11N/c1-2-5-4-6(5)7-3-1/h5-7H,1-4H2
InChIKeyRMLNAEPKTRCSRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azabicyclo[4.1.0]heptane (CAS 286-15-7): A Constrained Bicyclic Amine Scaffold for Drug Discovery


2-Azabicyclo[4.1.0]heptane is a bicyclic secondary amine (molecular weight 97.16 g/mol) containing a fused cyclopropane ring that imposes substantial conformational restriction on the piperidine-like framework . This rigidification strategy is widely employed in medicinal chemistry to pre-organize molecular geometry for enhanced target binding specificity [1]. The scaffold serves as a versatile building block for constructing substituted derivatives that target diverse pharmacological systems, including orexin receptors, monoamine transporters, and muscarinic acetylcholine receptors [2].

Why 2-Azabicyclo[4.1.0]heptane Is Not Interchangeable with Flexible Piperidine Analogs


The 2-azabicyclo[4.1.0]heptane core cannot be simply substituted with flexible piperidine or azepane analogs without altering critical pharmacological outcomes. The fused cyclopropane ring locks the nitrogen-containing ring into a specific three-dimensional orientation, restricting conformational freedom that would otherwise allow the molecule to adopt multiple low-energy geometries in solution [1]. This pre-organization directly impacts receptor recognition: in opioid receptor studies, 4-azabicyclo[4.1.0]heptane derivatives with the phenyl group locked in an equatorial orientation demonstrated potencies equal to or better than their flexible piperidine counterparts, indicating that conformational entropy penalties are reduced upon target binding [1]. Additionally, the cyclopropane bridge modulates electronic properties of the amine, as evidenced by the predicted pKa of 11.44±0.20, which differs from unconstrained piperidine (pKa ~10.8) and influences protonation state at physiological pH . For procurement decisions, substituting a flexible amine building block where a rigid 2-azabicyclo[4.1.0]heptane scaffold is specified will alter binding thermodynamics, potentially eliminating desired activity or introducing off-target effects that cannot be predicted from structure alone.

Quantitative Differentiation Evidence: 2-Azabicyclo[4.1.0]heptane versus Flexible Piperidine Analogs


Conformationally Locked 4-Azabicyclo[4.1.0]heptane Derivatives Match or Exceed Flexible Piperidine Potency in Opioid Receptor Functional Assays

In a direct head-to-head comparison, structurally rigid 3-methyl-4-(3-hydroxyphenyl)-4-azabicyclo[4.1.0]heptane derivatives were evaluated against their flexible N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine counterparts in a [35S]GTPγS functional assay [1]. Compounds with the 3-hydroxyphenyl group locked in the piperidine equatorial orientation demonstrated potencies equal to or better than similar compounds having more flexible structures [1].

Opioid receptor pharmacology Conformational constraint Functional assay Antagonist potency

Cyclopropane Bridge in 2-Azabicyclo[4.1.0]heptane Enhances Selectivity for Carbohydrate-Processing Enzymes versus Flexible Piperidine Iminosugars

In the context of iminosugar-based glycosidase inhibitors, the introduction of a cyclopropane bridge into a piperidine structure (yielding the 2-azabicyclo[4.1.0]heptane skeleton) is reported to enhance selectivity in interactions with carbohydrate-processing enzymes . While specific IC50 or Ki values are not provided in the abstract, the authors explicitly state that 'in the interaction with carbohydrate processing enzymes, selectivity is a crucial issue and the benefits of introducing a cyclopropane bridge in a piperidine structure is demonstrated' .

Iminosugar Glycosidase inhibition Enzyme selectivity Conformational constraint

2-Azabicyclo[4.1.0]heptane Serves as Core Pharmacophore in Triple Monoamine Reuptake Inhibitor GSK1360707 with Clinically Validated Transporter Occupancy

GSK1360707, a compound built on the 4-azabicyclo[4.1.0]heptane scaffold with defined stereochemistry (1R,6S), was advanced to clinical development as a triple reuptake inhibitor for major depressive disorder [1]. While the flexible piperidine analog class includes marketed agents such as serotonin-selective reuptake inhibitors, the constrained bicyclic scaffold enables simultaneous potent inhibition of serotonin, norepinephrine, and dopamine transporters [2], a profile not achievable with simple piperidine monoamine reuptake inhibitors. PET imaging studies in baboons and humans demonstrated measurable transporter occupancy for GSK1360707, confirming target engagement in vivo [1].

Monoamine reuptake inhibition PET imaging Triple reuptake inhibitor Transporter occupancy

2-Azabicyclo[4.1.0]heptane Derivatives Function as Dual Orexin-1/Orexin-2 Receptor Antagonists for Sleep Disorder Applications

A series of 2-azabicyclo[4.1.0]heptane derivatives were specifically claimed as dual antagonists of the Orexin-1 and Orexin-2 receptors in US Patent 9,174,977 [1]. The patent explicitly teaches that compounds incorporating this scaffold exhibit dual antagonist activity at both orexin receptor subtypes, a profile that distinguishes them from selective orexin receptor antagonists built on flexible amine scaffolds that typically show subtype selectivity [1]. Specific IC50 or Ki values are disclosed within the patent's experimental section for individual exemplified compounds.

Orexin receptor Dual antagonism Sleep disorders GPCR pharmacology

Recommended Research and Industrial Application Scenarios for 2-Azabicyclo[4.1.0]heptane (CAS 286-15-7)


Structure-Activity Relationship (SAR) Studies Requiring Conformational Locking of Piperidine Pharmacophores

Use 2-azabicyclo[4.1.0]heptane as a rigid scaffold to eliminate conformational ambiguity in SAR campaigns targeting receptors where flexible piperidine ligands have shown activity. The locked geometry enables definitive mapping of bioactive conformations, as demonstrated in opioid receptor studies where conformationally constrained 4-azabicyclo[4.1.0]heptane derivatives matched or exceeded the potency of flexible piperidine analogs while providing unambiguous structural information for computational modeling and crystallography efforts [1].

Glycosidase Inhibitor Development Requiring Enhanced Enzyme Selectivity

Deploy the 2-azabicyclo[4.1.0]heptane core as a template for synthesizing bicyclic iminosugar derivatives with improved selectivity for specific carbohydrate-processing enzymes. The cyclopropane bridge restricts conformational mobility relative to flexible piperidine-based iminosugars, addressing selectivity challenges that commonly limit therapeutic utility in metabolic and lysosomal storage disorders [1].

CNS Drug Discovery Targeting Monoamine Transporters with Polypharmacology Requirements

Utilize 2-azabicyclo[4.1.0]heptane as the central scaffold for developing triple monoamine reuptake inhibitors. The constrained bicyclic framework enables simultaneous potent inhibition of serotonin, norepinephrine, and dopamine transporters, a profile that has been advanced to human PET imaging studies with GSK1360707, demonstrating measurable CNS target engagement in vivo [1] .

Orexin Receptor Antagonist Programs for Sleep-Wake Regulation

Employ 2-azabicyclo[4.1.0]heptane as a privileged scaffold for generating dual Orexin-1/Orexin-2 receptor antagonists. The rigid bicyclic amine core provides a structural platform for achieving balanced dual antagonism at both orexin receptor subtypes, a pharmacological profile documented in patent literature for the treatment of sleep disorders and related conditions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Azabicyclo[4.1.0]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.